molecular formula C19H16N2O3 B12204772 8-allyl-2-((3-hydroxyphenyl)imino)-2H-chromene-3-carboxamide

8-allyl-2-((3-hydroxyphenyl)imino)-2H-chromene-3-carboxamide

Cat. No.: B12204772
M. Wt: 320.3 g/mol
InChI Key: WAOVDDALWOLVSW-UHFFFAOYSA-N
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Description

8-Allyl-2-((3-hydroxyphenyl)imino)-2H-chromene-3-carboxamide is a chromene-based compound characterized by an allyl substituent at position 8, an imino group at position 2, and a 3-hydroxyphenylamide moiety at position 2. Chromene derivatives are known for their diverse biological activities, including kinase inhibition and antimicrobial properties . This compound is synthesized via condensation reactions starting from 8-allylchromone-3-carboxaldehyde, followed by functionalization of the imino and amide groups . Its structural features position it as a candidate for therapeutic applications, particularly in enzyme inhibition.

Properties

Molecular Formula

C19H16N2O3

Molecular Weight

320.3 g/mol

IUPAC Name

2-(3-hydroxyphenyl)imino-8-prop-2-enylchromene-3-carboxamide

InChI

InChI=1S/C19H16N2O3/c1-2-5-12-6-3-7-13-10-16(18(20)23)19(24-17(12)13)21-14-8-4-9-15(22)11-14/h2-4,6-11,22H,1,5H2,(H2,20,23)

InChI Key

WAOVDDALWOLVSW-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CC=CC2=C1OC(=NC3=CC(=CC=C3)O)C(=C2)C(=O)N

Origin of Product

United States

Biological Activity

8-allyl-2-((3-hydroxyphenyl)imino)-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C17H16N2O3\text{C}_{17}\text{H}_{16}\text{N}_2\text{O}_3

It features a chromene backbone with an allyl group and a hydroxyphenyl imine substituent, which are essential for its biological activity.

Anticancer Properties

Research indicates that 8-allyl-2-((3-hydroxyphenyl)imino)-2H-chromene-3-carboxamide exhibits significant anticancer properties. Preliminary studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, in vitro assays demonstrated that the compound induced apoptosis in breast cancer cells (MCF-7 and MDA-MB-231) by modulating key signaling pathways involved in cell survival and death .

Table 1: Anticancer Activity of 8-allyl-2-((3-hydroxyphenyl)imino)-2H-chromene-3-carboxamide

Cell LineIC50 (µM)Mechanism of Action
MCF-715.4Induction of apoptosis
MDA-MB-23112.8Inhibition of STAT3 signaling pathway
A549 (Lung Cancer)18.5Cell cycle arrest at G2/M phase

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses moderate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of metabolic pathways essential for bacterial growth .

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor, particularly against enzymes involved in inflammatory processes. For example, it has been reported to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response .

Table 3: Enzyme Inhibition Activity

EnzymeIC50 (µM)
COX-15.0
COX-24.5

The biological activities of 8-allyl-2-((3-hydroxyphenyl)imino)-2H-chromene-3-carboxamide are attributed to its ability to interact with specific molecular targets:

  • Apoptosis Induction : The compound activates pro-apoptotic factors while inhibiting anti-apoptotic proteins.
  • Enzyme Modulation : It binds to active sites on enzymes like COX, leading to reduced production of inflammatory mediators.
  • Cell Cycle Arrest : By interfering with cell cycle regulatory proteins, it causes G2/M phase arrest in cancer cells.

Comparative Analysis with Similar Compounds

When compared to other chromene derivatives, such as phenyl 8-allyl-2-oxo-2H-chromene-3-carboxylate, the unique structural features of 8-allyl-2-((3-hydroxyphenyl)imino)-2H-chromene-3-carboxamide confer distinct biological activities not observed in its analogs .

Table 4: Comparison with Similar Compounds

CompoundAnticancer ActivityAntimicrobial ActivityEnzyme Inhibition
8-Allyl-2-((3-hydroxyphenyl)imino)-...HighModerateStrong
Phenyl 8-allyl-2-oxo-2H-chromene...ModerateLowModerate

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • In Vivo Studies : Animal models treated with the compound showed reduced tumor growth and improved survival rates compared to controls.
  • Combination Therapies : Preliminary data suggest that combining this compound with conventional chemotherapeutics may enhance efficacy while reducing side effects.

Scientific Research Applications

The biological activity of 8-allyl-2-((3-hydroxyphenyl)imino)-2H-chromene-3-carboxamide has been investigated in several studies, revealing promising results:

Antimicrobial Properties

Research indicates that derivatives of chromene compounds exhibit significant antimicrobial activity. For instance, studies have shown that compounds with similar structural frameworks can inhibit the growth of various bacterial strains, including multidrug-resistant strains . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Activity

Chromene derivatives have also been evaluated for their anticancer properties. In vitro studies suggest that 8-allyl-2-((3-hydroxyphenyl)imino)-2H-chromene-3-carboxamide may induce apoptosis in cancer cells through the activation of specific signaling pathways. This action is believed to be mediated by the compound's ability to modulate oxidative stress and promote cell cycle arrest .

Antioxidant Effects

The antioxidant capacity of chromenes is another area of interest. Compounds like 8-allyl-2-((3-hydroxyphenyl)imino)-2H-chromene-3-carboxamide may scavenge free radicals and reduce oxidative stress markers in biological systems. This property could be beneficial in preventing chronic diseases associated with oxidative damage, such as cardiovascular diseases and neurodegenerative disorders .

Case Studies

Several case studies highlight the applications of this compound:

  • Antimicrobial Activity Study : A study demonstrated that a series of chromene derivatives, including 8-allyl-2-((3-hydroxyphenyl)imino)-2H-chromene-3-carboxamide, showed varying degrees of antimicrobial activity against gram-positive and gram-negative bacteria. The structure–activity relationship (SAR) indicated that modifications to the phenolic group significantly influenced potency .
  • Anticancer Research : In a preclinical trial, 8-allyl-2-((3-hydroxyphenyl)imino)-2H-chromene-3-carboxamide was tested against breast cancer cell lines. Results showed a dose-dependent decrease in cell viability, with mechanisms involving apoptosis confirmed through flow cytometry assays .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural differences among chromene-3-carboxamide derivatives lie in substituents at position 8 (chromene ring) and the aryl group on the amide moiety.

Compound Name Substituent at Position 8 Amide Substituent Key Functional Groups
Target Compound Allyl 3-Hydroxyphenyl Imino, Allyl, Hydroxyl
8-Methoxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide Methoxy 2-Chlorophenyl Imino, Methoxy, Chloro
8-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid (3-hydroxyphenyl)amide Hydroxy 3-Hydroxyphenyl Oxo, Hydroxy
N-(3-Fluorophenyl)-8-hydroxy-2-imino-2H-chromene-3-carboxamide Hydroxy 3-Fluorophenyl Imino, Hydroxy, Fluoro
N-(3-Chlorophenyl)-8-hydroxy-2-imino-2H-chromene-3-carboxamide Hydroxy 3-Chlorophenyl Imino, Hydroxy, Chloro

Key Observations:

  • Amide Substituents : The 3-hydroxyphenyl group in the target compound facilitates hydrogen bonding, unlike halogenated analogs (e.g., fluoro or chloro derivatives), which rely on hydrophobic interactions .
  • Imino vs. Oxo Groups: The imino group (C=NH) in the target compound and others confers greater reactivity in nucleophilic reactions compared to oxo (C=O) derivatives .

Physicochemical Properties

  • Lipophilicity : The allyl group (logP ~2.1) increases hydrophobicity relative to methoxy (logP ~1.5) or hydroxy (logP ~0.9) substituents .
  • Solubility : The 3-hydroxyphenylamide group enhances aqueous solubility compared to halogenated analogs, though less than carboxylated derivatives .

Research Findings and Implications

  • Structure-Activity Relationship (SAR) :
    • Allyl substituents improve bioavailability but may reduce solubility, necessitating formulation optimization .
    • 3-Hydroxyphenylamide derivatives demonstrate moderate cytotoxicity, suggesting a balance between efficacy and safety .
  • Synthetic Challenges: Allyl groups complicate purification due to isomerization risks during synthesis .

Preparation Methods

Knoevenagel Condensation-Mediated Cyclization

A multicomponent reaction involving salicylaldehyde derivatives, malononitrile, and β-ketoesters under catalytic conditions can yield functionalized chromenes. For instance, Fe₃O₄@SiO₂@Mel@DABCO—a magnetically recoverable nanocatalyst—facilitates the formation of 2-amino-4H-chromenes via Knoevenagel adduct intermediates. Adapting this method, salicylaldehyde derivatives substituted with allyl groups at the 8-position could undergo condensation with active methylene compounds (e.g., malononitrile) to form the chromene core. The catalyst’s bifunctional basic sites promote both Knoevenagel and Michael addition steps, achieving yields of 84–98% in ethanol/water solvent systems.

Cyclization of Propargyl Ethers

Thermal or acid-catalyzed cyclization of o-allyloxy cinnamaldehydes offers an alternative route. For example, heating o-allyloxy cinnamaldehyde derivatives at 120°C in toluene induces 6π-electrocyclic ring closure, forming the chromene skeleton. This method, however, requires precise temperature control to avoid side reactions such as polymerization.

Formation of the Imino-Carboxamide Moiety

The imino-carboxamide functionality at positions 2 and 3 is installed through sequential reactions:

Carboxamide Synthesis

Ethyl 8-allyl-2-oxo-2H-chromene-3-carboxylate serves as a key intermediate. Reacting this ester with 3-hydroxyaniline in ethanol under reflux (6–8 hours) affords the carboxamide via nucleophilic acyl substitution. Yields exceeding 90% are achievable when using toluene as a solvent, as demonstrated in analogous syntheses.

Imination via Schiff Base Formation

Condensation of the 2-ketone group with 3-hydroxyaniline under acidic or solvent-free conditions generates the imino linkage. For example, stirring equimolar amounts of 8-allyl-2-oxo-2H-chromene-3-carboxamide and 3-hydroxyaniline in acetic acid at 60°C for 4 hours produces the target compound. This step may require molecular sieves to drive the equilibrium by removing water.

Integrated Synthetic Pathways

Two optimized routes are proposed based on literature precedents:

Sequential Approach

  • Synthesize ethyl 8-allyl-2-oxo-2H-chromene-3-carboxylate via Knoevenagel condensation.

  • Convert the ester to the carboxamide using 3-hydroxyaniline.

  • Perform imination at the 2-position.

Advantages : High purity at each stage.
Disadvantages : Multi-step purification reduces overall yield (estimated 50–60%).

One-Pot Multicomponent Strategy

Combine salicylaldehyde, allyl bromide, malononitrile, and 3-hydroxyaniline in the presence of Fe₃O₄@SiO₂@Mel@DABCO. The catalyst mediates Knoevenagel condensation, Michael addition, and imination in a single reactor.

Advantages : Reduced reaction time (≤2 hours), higher atom economy.
Disadvantages : Requires precise stoichiometric control to avoid byproducts.

Reaction Optimization and Catalysis

Catalyst Screening

CatalystYield (%)Reaction Time (h)Temperature (°C)
Fe₃O₄@SiO₂@Mel@DABCO921.525
Piperidine78680
NaOH65860

The Fe₃O₄-based catalyst outperforms homogeneous alternatives due to its dual acid-base sites and magnetic recoverability.

Solvent Effects

Ethanol/water (1:1) mixtures enhance solubility of polar intermediates while enabling facile catalyst separation. Non-polar solvents like toluene favor imination but slow carboxamide formation.

Characterization and Analytical Validation

Spectroscopic Confirmation

  • ¹H NMR : A singlet at δ 8.87 ppm corresponds to the chromene C4 proton. The imino NH appears as a broad signal at δ 8.74 ppm.

  • IR : Stretching vibrations at 1675 cm⁻¹ (C=O) and 1590 cm⁻¹ (C=N) confirm functional groups.

Purity Assessment

HPLC analysis with C18 columns (acetonitrile/water mobile phase) reveals ≥98% purity when using nanocatalysts, contrasting with ≤85% purity in uncatalyzed reactions .

Q & A

Q. Advanced Experimental Design

  • Parameter Screening : Vary solvents (DMF vs. THF), bases (K₂CO₃ vs. NaH), and temperatures (25°C vs. 60°C) using a Design of Experiments (DoE) approach.
  • Computational Guidance : Employ quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, narrowing down optimal conditions. Tools like Gaussian or ORCA can model energy barriers for allylation and condensation steps .
  • Real-Time Monitoring : Use in situ FTIR or HPLC to track intermediate formation and adjust reaction parameters dynamically .

What analytical techniques are critical for characterizing this compound?

Q. Basic Characterization

  • Structural Confirmation :
    • 1H/13C NMR : Identify allyl protons (δ 5.0–6.0 ppm) and imino group resonance (δ 8.0–9.0 ppm) .
    • IR Spectroscopy : Confirm imine C=N stretch (~1600–1650 cm⁻¹) and phenolic O-H stretch (~3200 cm⁻¹) .
  • Purity Assessment : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .

Q. Advanced Structural Analysis :

  • Single-Crystal X-Ray Diffraction : Resolve crystal packing and hydrogen-bonding interactions, critical for understanding solubility and stability .

How can researchers evaluate the compound’s bioactivity, and what assays are recommended?

Q. Methodological Framework

  • Anticancer Activity :
    • In Vitro : MTT assay against HeLa or MCF-7 cells, with IC₅₀ determination. Compare with coumarin derivatives like 7-hydroxycoumarin .
    • Mechanistic Studies : Flow cytometry for apoptosis (Annexin V/PI staining) and ROS generation assays .
  • Antimicrobial Screening : Broth microdilution (MIC against S. aureus and E. coli) .

How should researchers address contradictory bioactivity data across studies?

Q. Data Contradiction Analysis

  • Variable Control : Standardize assay conditions (e.g., cell passage number, incubation time).
  • Solubility Adjustments : Use DMSO stock solutions (≤0.1% v/v) to avoid solvent interference. If precipitation occurs, consider surfactants (e.g., Tween-80) .
  • Structural Confounders : Compare substituent effects (e.g., allyl vs. methyl groups) using SAR studies .

What computational tools can predict the compound’s reactivity and bioactivity?

Q. In Silico Strategies

  • Reactivity Prediction : Use Gaussian for transition-state modeling of the imino condensation step .
  • Docking Studies : AutoDock Vina to simulate binding to cancer targets (e.g., EGFR or Topoisomerase II) .
  • ADMET Profiling : SwissADME or pkCSM to predict permeability, metabolic stability, and toxicity .

How can solubility challenges be mitigated during formulation?

Q. Advanced Solubility Enhancement

  • Co-Solvent Systems : Test DMF:water or PEG-400:ethanol mixtures.
  • Salt Formation : React with HCl or NaOH to generate water-soluble salts.
  • Nanoparticle Encapsulation : Use PLGA or liposomes for controlled release .

What purification methods ensure high purity for pharmacological studies?

Q. Methodological Recommendations

  • Flash Chromatography : Use silica gel with gradient elution (hexane → ethyl acetate) for bulk impurities .
  • Recrystallization : Optimize solvent pairs (e.g., acetone:water) for crystal habit modification .
  • Prep-HPLC : For trace impurities, employ a C18 column with 0.1% TFA in the mobile phase .

How can stability under varying pH and temperature conditions be assessed?

Q. Stability Protocol

  • Forced Degradation : Expose to 0.1M HCl/NaOH (70°C, 24 hrs) and analyze degradation products via LC-MS .
  • Accelerated Stability : Store at 40°C/75% RH for 1 month, monitoring via HPLC .
  • Thermal Analysis : DSC/TGA to determine melting points and decomposition thresholds .

What strategies elucidate structure-activity relationships (SAR) for this compound?

Q. SAR Experimental Design

  • Analog Synthesis : Replace the allyl group with propyl or benzyl substituents and compare bioactivity .
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical moieties (e.g., imino group) for target binding .
  • 3D-QSAR : Build CoMFA/CoMSIA models to correlate substituent properties with IC₅₀ values .

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